(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide
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Overview
Description
(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H20BrNO and a molecular weight of 322.24 g/mol . This compound is characterized by the presence of two benzyl groups substituted with methoxy and methyl groups, respectively, and an amine group that forms a hydrobromide salt.
Preparation Methods
The synthesis of (2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide typically involves the reaction of (2-methoxybenzyl)amine with (3-methylbenzyl)amine in the presence of hydrobromic acid. The reaction conditions often include a controlled temperature and solvent to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the interactions of amine-containing compounds with biological systems.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The methoxy and methyl groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide can be compared with other similar compounds, such as:
(2-Methoxybenzyl)amine: Lacks the additional benzyl group and may have different reactivity and applications.
(3-Methylbenzyl)amine: Lacks the methoxy group and may exhibit different chemical properties.
(2-Methoxybenzyl)(3-methylbenzyl)amine: The free base form without the hydrobromide salt, which may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the hydrobromide salt, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(3-methylphenyl)methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.BrH/c1-13-6-5-7-14(10-13)11-17-12-15-8-3-4-9-16(15)18-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYKKLVESOCSKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC=CC=C2OC.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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